molecular formula C22H37ClO3S B021020 Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- CAS No. 109871-07-0

Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-

Cat. No. B021020
M. Wt: 417 g/mol
InChI Key: NOOCRARVXLNZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- is a chemical compound used in scientific research. It is a sulfonate ester derivative of 2,5-dimethylphenol, commonly known as ortho-xylenol. This compound has been used in various research studies due to its unique properties and chemical structure.

Mechanism Of Action

The mechanism of action of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- involves the reaction of the compound with various functional groups such as hydroxyl, amino, and thiol groups. This reaction results in the formation of a sulfonate ester derivative, which can be used in various organic synthesis reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- have not been extensively studied. However, it has been reported to have antimicrobial, antifungal, and antiviral properties, which may be due to its ability to react with various functional groups.

Advantages And Limitations For Lab Experiments

The advantages of using benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- in lab experiments include its unique properties and chemical structure. It can be used as a reagent in organic synthesis and as a protecting group for alcohols. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-. One direction is the study of its antimicrobial, antifungal, and antiviral properties. Another direction is the synthesis of new pharmaceuticals and agrochemicals using this compound. Additionally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production.

Scientific Research Applications

Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- has been used in various scientific research studies due to its unique properties. It is commonly used as a reagent in organic synthesis and as a protecting group for alcohols. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. This compound has been studied for its antimicrobial, antifungal, and antiviral properties.

properties

CAS RN

109871-07-0

Product Name

Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-

Molecular Formula

C22H37ClO3S

Molecular Weight

417 g/mol

IUPAC Name

2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C22H37ClO3S/c1-7-8-9-10-11-12-15-26-19-14-13-18(16-20(19)27(23,24)25)22(5,6)17-21(2,3)4/h13-14,16H,7-12,15,17H2,1-6H3

InChI Key

NOOCRARVXLNZGF-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl

synonyms

2-Octyloxy-5-(1,1,3,3-tetramethylbutyl)benzenesulfonyl chloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 900 ml of dichloromethane was dissolved 159 g of Compound A and the solution was stirred while cooling with an ice bath. After slowly adding dropwise 41.5 ml of chlorosulfonic acid to the solution, the mixture was stirred for 1.5 hours. Then, dichloromethane was removed while reducing the pressure by a tap aspirator and 480 ml of N,N-dimethylacetamide and 150 ml of acetonitrile were added to the residue formed. After adding dropwise 93.2 ml of phosphorous oxychloride to the mixture over a period of 40 minutes, the resultant mixture was stirred for 1.5 hours at 40° C. The solution was extracted four times with 500 ml of hexane and the hexane layer was collected and concentrated to provide 229 g of a crude product of 2-octyloxy-5-t-octylbenzenesulfonyl chloride (Compound B). The crude product was used as it was in the subsequent reaction.
Quantity
41.5 mL
Type
reactant
Reaction Step One
Quantity
93.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
159 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.